REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:17][C:18]#N)[N:5]([CH3:16])[C:6]=1[C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[OH-:20].[Na+].[OH2:22]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:17][C:18]([OH:22])=[O:20])[N:5]([CH3:16])[C:6]=1[C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.015 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N(C1C(C1=CC=C(C=C1)Cl)=O)C)CC#N
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is then stirred at ambient temperature for about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for seven hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
The precipitate which results when this reaction mixture
|
Type
|
ADDITION
|
Details
|
is poured into 500 ml
|
Type
|
FILTRATION
|
Details
|
of dilute hydrochloric acid is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized once from acetonitrile and once from diethyl ether in a Soxhlet extractor
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N(C1C(C1=CC=C(C=C1)Cl)=O)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |